molecular formula C20H18BrF3N2O2 B3736860 1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

Cat. No.: B3736860
M. Wt: 455.3 g/mol
InChI Key: JGEQXMNYOZZVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination and fluorination of benzene derivatives, followed by coupling reactions with piperazine and other aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents [3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound [3][3].

Scientific Research Applications

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-difluorobenzene
  • 1,4-Dibromo-2-fluorobenzene
  • 2-Bromo-4,5-difluorophenol

Uniqueness

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its specific combination of halogen atoms and the presence of a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrF3N2O2/c1-11-7-19(18(24)8-13(11)12(2)27)25-3-5-26(6-4-25)20(28)14-9-16(22)17(23)10-15(14)21/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEQXMNYOZZVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.